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Structural Basis for WIZ Degrader Binding to CRBN: A Technical Guide

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Compound of Interest		
Compound Name:	WIZ degrader 3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis underpinning the interaction between the WIZ degrader, dWIZ-1 (also known as **WIZ degrader 3**), and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). The development of this molecular glue degrader represents a significant advancement in the targeted protein degradation field, offering a promising therapeutic strategy for diseases such as sickle cell disease by inducing fetal hemoglobin expression through the degradation of the transcriptional repressor WIZ (Widely Interspaced Zinc Finger Motifs).

Core Mechanism: A Molecular Glue-Mediated Ternary Complex

The primary mechanism of action for the WIZ degrader is the formation of a stable ternary complex between the degrader molecule, the E3 ubiquitin ligase CRBN, and the target protein WIZ. This induced proximity facilitates the ubiquitination of WIZ by the CRL4CRBN complex, marking it for subsequent degradation by the proteasome. The crystallographic structure of the WIZ(ZF7)-dWIZ-1-CRBN ternary complex (PDB ID: 8TZX) provides a detailed atomic-level view of this interaction, revealing the precise molecular contacts that drive complex formation and stability.[1]



Structural Insights into the WIZ-dWIZ-1-CRBN Interaction

The crystal structure of the ternary complex reveals that dWIZ-1 acts as a "molecular glue," creating a novel protein-protein interface between CRBN and the seventh zinc finger domain of WIZ (WIZ(ZF7)).[1][2] Key interactions observed in the PDB entry 8TZX include:

- dWIZ-1 Binding to CRBN: The glutarimide moiety of dWIZ-1 docks into the thalidomidebinding pocket of CRBN, a characteristic feature of CRBN-modulating agents. This interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts with key residues in the CRBN binding pocket.
- dWIZ-1 Interaction with WIZ(ZF7): The other end of the dWIZ-1 molecule extends out from the CRBN binding pocket and makes crucial contacts with a surface on the WIZ(ZF7) domain.
- Neo-interface Formation: The formation of this ternary complex is dependent on the specific chemical structure of dWIZ-1, which simultaneously engages both proteins, thus creating a new, composite binding surface that neither protein possesses on its own.

Quantitative Analysis of WIZ Degrader Activity

The efficacy of WIZ degraders has been quantified through various in vitro and cellular assays. The key parameters include binding affinity, degradation potency (DC50), and the maximal level of degradation (Dmax).

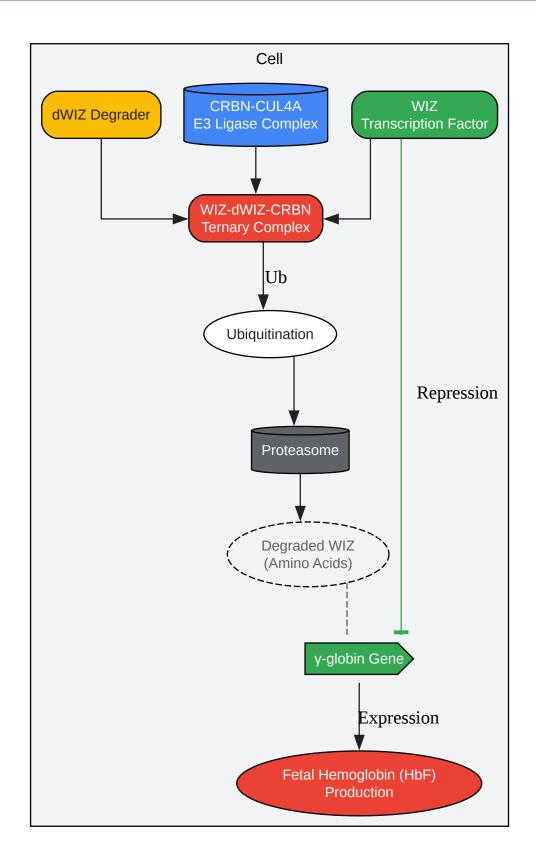


Compound	Assay	Parameter	Value	Reference
dWIZ-1	Cereblon Association	IC50	170 nM	[3]
SPR binding of WIZ ZF7 to DDB1:CRBN:dW IZ-1 complex	Kd	3500 nM	[3]	
dWIZ-2	WIZ Degradation in primary human erythroblasts	DC50	32 nM	[4]
Fetal Hemoglobin Induction in erythroblasts	EC50	202 nM	[4][5]	

Signaling Pathway and Experimental Workflow

The degradation of WIZ initiates a cascade of events leading to the induction of fetal hemoglobin. The following diagrams illustrate the molecular pathway and a general experimental workflow for characterizing WIZ degraders.









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